4-bromo-2-(methylsulfanyl)phenol
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Overview
Description
4-bromo-2-(methylsulfanyl)phenol is a chemical compound with the molecular formula C7H7BrOS. It is a white crystalline powder that is soluble in ethanol and acetone.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-bromo-2-(methylsulfanyl)phenol can be synthesized by reacting 4-bromo-2-hydroxyphenol with thioacetic acid in the presence of zinc chloride. The reaction takes place under reflux conditions with toluene as the solvent. The compound can be purified by recrystallization in ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-(methylsulfanyl)phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions
Major Products Formed
Scientific Research Applications
4-bromo-2-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-(methylsulfanyl)phenol involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the bromine atom, making the aromatic ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-2-(methylsulfonyl)benzene: Similar in structure but with a methylsulfonyl group instead of a methylsulfanyl group.
4-bromo-2-hydroxyphenol: The precursor compound used in the synthesis of 4-bromo-2-(methylsulfanyl)phenol.
Properties
CAS No. |
89677-55-4 |
---|---|
Molecular Formula |
C7H7BrOS |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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